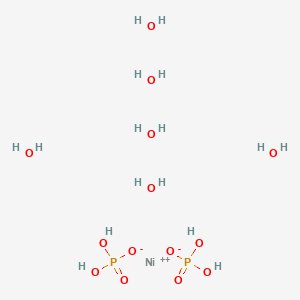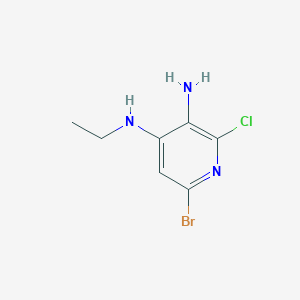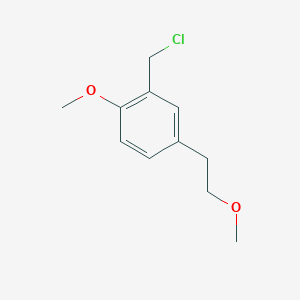
2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene is an organic compound with the molecular formula C11H15ClO2. It is a derivative of benzene, featuring both chloromethyl and methoxyethyl functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene typically involves the chloromethylation of 1-methoxy-4-(2-methoxyethyl)benzene. This can be achieved using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the process, reducing the need for hazardous reagents and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group, forming 1-methoxy-4-(2-methoxyethyl)benzene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated benzene derivatives.
Scientific Research Applications
2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is exploited in synthetic chemistry to construct complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-4-(2-methoxyethyl)benzene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-(Bromomethyl)-1-methoxy-4-(2-methoxyethyl)benzene: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different reactivity profiles.
2-(Chloromethyl)-1-methoxy-4-(2-ethoxyethyl)benzene: Similar structure but with an ethoxyethyl group, affecting its physical and chemical properties.
Uniqueness
2-(Chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene is unique due to the presence of both chloromethyl and methoxyethyl groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, allowing for the construction of a wide range of complex molecules.
Properties
Molecular Formula |
C11H15ClO2 |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-(chloromethyl)-1-methoxy-4-(2-methoxyethyl)benzene |
InChI |
InChI=1S/C11H15ClO2/c1-13-6-5-9-3-4-11(14-2)10(7-9)8-12/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
DUPGCBXTRNMXTE-UHFFFAOYSA-N |
Canonical SMILES |
COCCC1=CC(=C(C=C1)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)

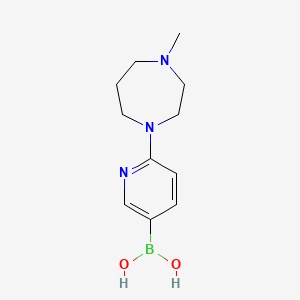

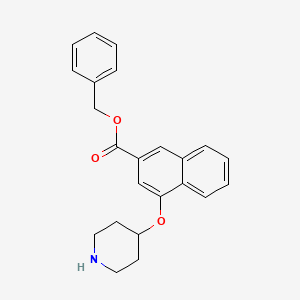
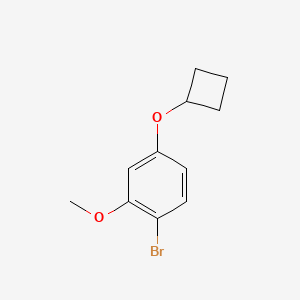
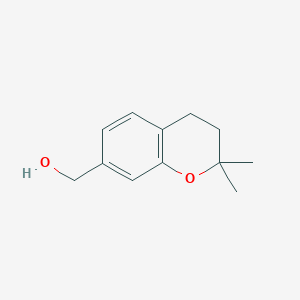
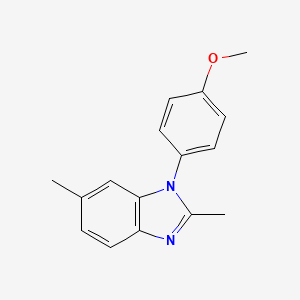

![5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile](/img/structure/B13884126.png)
